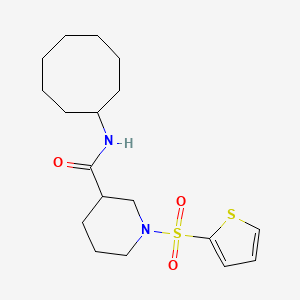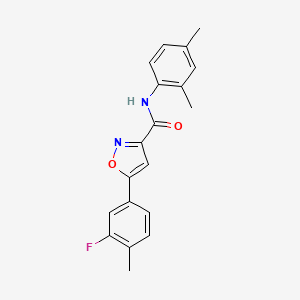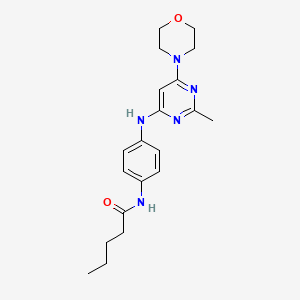
N-cyclooctyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a cyclooctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions where thiophene derivatives are treated with sulfonyl chlorides under basic conditions.
Attachment of the Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE:
Thiophene Derivatives: Commonly used in organic electronics and pharmaceuticals.
Piperidine Derivatives: Widely used in medicinal chemistry for the development of various drugs
Uniqueness
N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its combination of a cyclooctyl group, thiophene-2-sulfonyl group, and piperidine ring, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C18H28N2O3S2 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
N-cyclooctyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3S2/c21-18(19-16-9-4-2-1-3-5-10-16)15-8-6-12-20(14-15)25(22,23)17-11-7-13-24-17/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21) |
Clé InChI |
GLKWQLRGYKMNNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14983618.png)

![1,3-dimethyl-5-[5-(5-methylthiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14983627.png)
![N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B14983634.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14983635.png)
![(5Z)-3-benzyl-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14983652.png)
![2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14983658.png)

![N-tert-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14983666.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983673.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983679.png)
![1-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983693.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983694.png)
